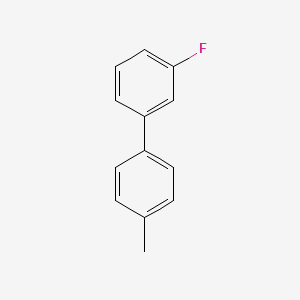

3-Fluoro-4'-methyl-1,1'-biphenyl

Description

Contextualizing Fluorinated Biphenyls within Contemporary Organic Chemistry

The introduction of fluorine atoms into biphenyl (B1667301) structures has become a pivotal strategy in modern organic chemistry. nih.gov Fluorinated biphenyls are of significant interest due to the unique properties conferred by the fluorine atom, including high electronegativity, small size, and the ability to form strong carbon-fluorine bonds. nih.govnih.gov These characteristics can profoundly influence a molecule's reactivity, stability, and biological activity. nih.govontosight.ai Consequently, fluorinated biphenyls are actively investigated for their potential applications in drug design, where they can enhance metabolic stability and binding affinity, and in materials science, where they contribute to the development of liquid crystal displays and organic light-emitting diodes (OLEDs). rsc.orgnih.gov

Overview of Research Trajectories for 3-Fluoro-4'-methyl-1,1'-biphenyl and its Analogues

Research involving this compound and its analogues is multifaceted, touching upon various aspects of chemistry and materials science. A primary focus is on their synthesis, often employing palladium-catalyzed cross-coupling reactions to achieve high yields and purity. acs.org In medicinal chemistry, these compounds are explored as scaffolds for the development of novel therapeutic agents. The strategic placement of the fluoro and methyl groups can lead to enhanced biological activity and improved metabolic profiles. acs.orgnih.gov Furthermore, the unique physical properties of these molecules make them candidates for investigation in the field of liquid crystals and other advanced materials, where precise control over molecular shape and polarity is essential. nih.gov

| Property | Significance in Research |

| Fluorine Substitution | Enhances metabolic stability, modulates electronic properties, increases lipophilicity. nih.gov |

| Methyl Substitution | Introduces steric effects, influences molecular conformation (atropisomerism). nih.gov |

| Biphenyl Core | Provides a rigid and versatile scaffold for functionalization. nih.gov |

| Synthetic Accessibility | Readily synthesized via established methods like Suzuki-Miyaura coupling. acs.orgbiosynce.com |

Properties

IUPAC Name |

1-fluoro-3-(4-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVOIDLAUFLERQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458302 | |

| Record name | 3-Fluoro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-42-6 | |

| Record name | 3-Fluoro-4′-methyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4'-methylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization of 3 Fluoro 4 Methyl 1,1 Biphenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-Fluoro-4'-methyl-1,1'-biphenyl by providing information about the chemical environment of its hydrogen, carbon, and fluorine nuclei.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~7.5-7.2 | m | - | Aromatic Protons |

| ~7.1-6.9 | m | - | Aromatic Protons |

Similar to ¹H NMR, a complete experimental ¹³C NMR spectrum for this compound is not provided in the search results. However, data from analogous compounds such as 3-fluoro-1,1'-biphenyl and 4-methyl-1,1'-biphenyl allow for a prediction of the key resonances wiley-vch.dersc.org. The spectrum would display distinct signals for the twelve aromatic carbons and the one methyl carbon. The carbon atom directly bonded to the fluorine atom (C-F) is expected to show a large coupling constant (¹JCF) and a chemical shift in the range of δ 160-165 ppm wiley-vch.dersc.org. The methyl carbon would appear upfield, around δ 21 ppm rsc.org. Other aromatic carbons will exhibit smaller C-F coupling constants (²JCF, ³JCF, etc.).

| Chemical Shift (δ) ppm | Coupling to Fluorine (JCF) Hz | Assignment |

|---|---|---|

| ~163 (d) | ~245 (¹JCF) | C-F |

| ~143-137 | - | Quaternary Aromatic Carbons |

| ~130-113 | (d) | Aromatic C-H with C-F coupling |

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance would be expected in the typical range for aromatic fluorine compounds (around -110 to -120 ppm relative to CFCl₃) colorado.eduwikipedia.org. The exact chemical shift is influenced by the electronic environment. The signal would be split by coupling to adjacent protons, providing further structural confirmation. The analysis of C-F coupling constants, obtainable from the ¹³C NMR spectrum, is crucial for assigning the carbon signals of the fluorinated ring. The one-bond C-F coupling (¹JCF) is typically large, around 240-250 Hz for fluorobenzene (B45895) derivatives rsc.org. Two- and three-bond couplings (²JCF and ³JCF) are significantly smaller, usually in the range of 20-30 Hz and 5-10 Hz, respectively nih.govacs.org.

Vibrational Spectroscopy

An experimental IR spectrum for this compound was not located in the provided search results. However, the spectrum can be predicted based on the known absorption frequencies of its constituent functional groups. Key expected absorptions would include:

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹ acs.org.

Aliphatic C-H stretching (methyl group): Peaks just below 3000 cm⁻¹ acs.org.

C=C aromatic ring stretching: A series of sharp bands between 1400 and 1600 cm⁻¹ wiley-vch.de.

C-F stretching: A strong absorption band typically found in the 1100-1300 cm⁻¹ region.

C-H out-of-plane bending: Bands in the 650-900 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings.

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch |

| 1600, 1500, 1450 | Aromatic C=C Stretch |

| 1300-1100 | C-F Stretch |

Specific Raman spectroscopic data for this compound is not available in the searched literature. Raman spectroscopy provides complementary information to IR spectroscopy. Due to the selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, strong Raman signals would be expected for the symmetric vibrations of the biphenyl (B1667301) backbone and the C-C stretching of the aromatic rings cardiff.ac.uk. The C-F stretching vibration might also be observable. Analysis of Raman spectra of similar molecules like monochlorobiphenyls shows characteristic peaks for C-C-C in-plane bending modes that can help distinguish between isomers. A similar detailed analysis would be applicable to fluorinated biphenyls.

High-Resolution Mass Spectrometry Techniques (e.g., ESI-MS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental formula by measuring its mass with very high precision. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) allow for the ionization of the molecule with minimal fragmentation, providing a clear signal for the molecular ion.

For this compound, HRMS would be used to verify its molecular formula, C₁₃H₁₁F. The technique can differentiate between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of the neutral molecule is calculated by summing the masses of its most abundant isotopes. This calculated mass is then compared to the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺˙) to confirm the formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁F |

| Nominal Mass | 186 u |

| Monoisotopic Mass (Exact Mass) | 186.08448 Da |

| Expected Ion (ESI-MS, Positive Mode) | [C₁₃H₁₂F]⁺ |

| Expected m/z for [M+H]⁺ | 187.09225 |

The high accuracy of HRMS provides strong evidence for the compound's identity, distinguishing it from other potential isomers or compounds of similar mass.

X-ray Crystallography Studies of Fluorinated Biphenyl Single Crystals

While a specific single-crystal X-ray structure for this compound has not been reported in the surveyed literature, analysis of closely related fluorinated biphenyls and other substituted biphenyls provides a strong framework for understanding its expected solid-state characteristics.

The initial result of an X-ray diffraction experiment is the determination of the unit cell parameters and the crystal's symmetry, which define its crystal system and space group. mdpi.com The crystal system describes the shape of the unit cell (the basic repeating block of the crystal), while the space group provides a complete description of all symmetry operations within the crystal. Organic molecules like substituted biphenyls commonly crystallize in systems of lower symmetry, such as monoclinic or triclinic. mdpi.comnih.gov For example, related compounds have been found to crystallize in triclinic (P-1) and monoclinic (P2₁/n) space groups. mdpi.comnih.gov

| Crystal System | Typical Space Groups | Characteristics |

|---|---|---|

| Monoclinic | P2₁/c, C2/c | One twofold rotation axis or one mirror plane. |

| Triclinic | P-1 | Only inversion symmetry or no symmetry. |

| Orthorhombic | P2₁2₁2₁, Pbca | Three mutually perpendicular twofold rotation axes or mirror planes. |

The specific crystal system and space group for this compound would be determined from the diffraction pattern of a suitable single crystal.

A key structural feature of biphenyl compounds is the dihedral (or torsional) angle between the planes of the two phenyl rings. This angle results from a balance between two opposing effects: steric hindrance between the ortho-hydrogens on each ring, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.

In the solid state, the dihedral angle is also influenced by crystal packing forces. For the related compound 4-methylbiphenyl, a dihedral angle of approximately 37° has been reported for amorphously deposited molecules. westmont.edu It is expected that this compound would adopt a similarly twisted, non-planar conformation. The precise angle would be definitively determined from its crystal structure. The fluorine substituent at the 3-position is not expected to introduce significant steric bulk that would drastically alter the dihedral angle compared to other non-ortho-substituted biphenyls.

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. In the case of this compound, several types of interactions are anticipated to play a role in stabilizing the crystal lattice.

Van der Waals Forces: These are the primary attractive forces and are significant for aromatic molecules.

C-H···π Interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-system of an adjacent phenyl ring.

C-H···F Interactions: The "organic fluorine" atom is a weak hydrogen bond acceptor, and C-H···F interactions can act as significant structure-directing forces in the solid state. rsc.org These interactions are often observed in the crystal packing of fluorinated organic compounds.

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, typically in an offset fashion, to maximize attractive interactions.

The interplay of these weak forces dictates the final crystal packing arrangement, influencing properties such as melting point and solubility. Analysis of the crystal structure would reveal the specific distances and geometries of these crucial intermolecular contacts.

Computational and Theoretical Investigations of 3 Fluoro 4 Methyl 1,1 Biphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For 3-Fluoro-4'-methyl-1,1'-biphenyl, DFT calculations can predict a range of properties from the ground state geometry to spectroscopic parameters. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or larger to ensure accuracy.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nist.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. nist.gov For aromatic compounds like this compound, the HOMO is typically a π-orbital distributed across the biphenyl (B1667301) system, while the LUMO is a corresponding π* anti-bonding orbital. The introduction of the fluorine atom and the methyl group asymmetrically influences the electron density distribution of these orbitals. The electron-withdrawing nature of the fluorine atom can lower the energy of both the HOMO and LUMO, while the electron-donating methyl group can raise them. The precise energies and distributions depend on their relative positions on the biphenyl rings.

Analysis of the molecular orbitals can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net The regions of the molecule where the HOMO is localized are susceptible to electrophilic attack, whereas regions with LUMO localization are prone to nucleophilic attack.

Table 1: Conceptual DFT-Based Global Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table presents the fundamental equations used to calculate global reactivity descriptors from HOMO and LUMO energies derived from DFT calculations.

Geometry Optimization and Conformational Landscapes

The three-dimensional structure of this compound is not planar. The two phenyl rings are twisted relative to each other due to steric hindrance between the ortho-hydrogens on adjacent rings. The dihedral angle (the angle between the planes of the two rings) is a key structural parameter. DFT calculations are used to find the minimum energy conformation of the molecule by optimizing the geometry. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

The conformational landscape can be explored by systematically rotating the bond connecting the two phenyl rings and calculating the energy at each step. This potential energy scan reveals the energy barriers to rotation and identifies the most stable conformers. For substituted biphenyls, the energy profile is typically non-symmetrical. The presence of the fluorine and methyl substituents on this compound will influence the exact dihedral angle in the ground state and the heights of the rotational energy barriers. Comparing the optimized structure from DFT with experimental data, such as that from X-ray crystallography if available, is a crucial step for validating the computational method. acs.orgeurjchem.com

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for structural confirmation. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be scaled by an empirical factor to improve agreement. These calculations help in assigning specific vibrational modes to the observed spectral bands. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. wisc.edu Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane, TMS) and provide valuable insight into the electronic environment of each nucleus. Comparing calculated and experimental NMR spectra is a powerful method for structural elucidation. acs.orgnih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in UV-Visible spectroscopy. scispace.com

Natural Bonding Orbital (NBO) Charge Analysis

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, which aligns closely with Lewis structures. uni-muenchen.de This method provides a detailed analysis of electron density distribution and interactions within the molecule.

NBO analysis calculates the partial atomic charges on each atom, offering a more chemically meaningful charge distribution than other methods like Mulliken population analysis. huntresearchgroup.org.uk For this compound, NBO analysis would quantify the negative charge on the electronegative fluorine atom and show how the charge is distributed across the carbon skeleton and influenced by the methyl group.

A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (anti-bonds). wisc.edu The strength of these interactions is evaluated using second-order perturbation theory. These interactions represent electron delocalization, or hyperconjugation, which contributes to the stability of the molecule. For example, interactions between the π orbitals of one phenyl ring and the π* orbitals of the other are fundamental to the electronic communication between the rings.

Table 2: Representative NBO Analysis Output

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| C-C (π-bond) | C-C (π*-antibond) | High | π-π* conjugation across rings |

| C-H (σ-bond) | C-C (σ*-antibond) | Moderate | σ-σ* hyperconjugation |

| F (lone pair) | C-C (σ*-antibond) | Low-Moderate | Lone pair donation |

This table provides a conceptual example of the types of donor-acceptor interactions and their stabilization energies (E(2)) that would be identified in an NBO analysis for a molecule like this compound.

Molecular Dynamics (MD) Simulations

While DFT calculations typically focus on static, single molecules (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system, including its interactions with its environment.

Solvent Effects on Molecular Structure and Rotational Dynamics

MD simulations can model how a solvent affects the properties of this compound. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or chloroform), one can observe how the solute's conformation and dynamics change over time. researchgate.net

The polarity of the solvent can influence the preferred dihedral angle of the biphenyl system. Polar solvents may stabilize conformers with a larger dipole moment. MD simulations can track the fluctuations of the dihedral angle over time, providing insight into the flexibility of the molecule and the energy barriers for rotation in a condensed phase. These simulations also provide information on the solvation structure, revealing how solvent molecules arrange themselves around the solute and which parts of the molecule (e.g., the polar fluorine atom) engage in the strongest interactions with the solvent. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are mathematical relationships that correlate the structural features of a molecule with its physicochemical properties. These models are invaluable for predicting the properties of new or untested compounds.

For this compound, QSPR models can be developed to predict a range of important physicochemical descriptors. These descriptors can include properties like boiling point, vapor pressure, solubility, and partition coefficients (e.g., octanol-water partition coefficient, logP). The process involves calculating a variety of molecular descriptors for a series of related substituted biphenyls, including this compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

By using statistical methods like multiple linear regression or machine learning algorithms, a correlation is established between these descriptors and the experimentally determined properties of the known compounds. This resulting mathematical model can then be used to predict the properties of this compound. Studies on polybrominated and polychlorinated biphenyls have successfully used this approach to estimate various physicochemical properties. nih.govumsl.eduresearchwithrutgers.com

Table 1: Examples of Descriptors Used in QSPR Models

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Fluorine Atoms |

| Topological | Wiener Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies |

This interactive table allows for the exploration of different types of molecular descriptors that would be integral to building a predictive QSPR model for this compound.

A key aspect of QSPR is understanding how specific structural features influence theoretical parameters, which in turn dictate the macroscopic properties. The molecular electrostatic potential (MEP) is a particularly insightful parameter. It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the electronegative fluorine atom will create a region of negative electrostatic potential, while the aromatic protons and the methyl group will contribute to regions of positive potential. Computational studies on halogenated biphenyls have demonstrated a strong correlation between the MEP and the substitution pattern. nih.govrsc.org These electrostatic features are crucial for understanding intermolecular interactions, such as those involved in crystal packing or receptor binding. By calculating the MEP, researchers can gain insights into how this compound might interact with other molecules. nih.govmdpi.com

Mechanistic Studies through Advanced Computational Chemistry (e.g., isomerization pathways)

Advanced computational chemistry methods allow for the detailed investigation of reaction mechanisms, including complex processes like isomerization. For substituted biphenyls, isomerization can occur under certain conditions, such as in the presence of a superacid. nih.gov

Theoretical calculations can be used to map out the potential energy surface for the isomerization of this compound. This would involve identifying the stable isomers, the transition state structures connecting them, and the activation energies for the isomerization reactions. For instance, the migration of the methyl or fluoro substituent could be modeled. Such studies often reveal that the stability of carbocation intermediates plays a crucial role in determining the reaction pathway. nih.gov By understanding the energetics of these pathways, it is possible to predict the likelihood of different isomerization processes and the conditions under which they might occur.

Reaction Mechanisms and Chemical Transformations of 3 Fluoro 4 Methyl 1,1 Biphenyl Derivatives

Mechanistic Insights into Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of 3-fluoro-4'-methyl-1,1'-biphenyl, the regioselectivity of EAS is governed by the directing effects of the fluorine and methyl substituents.

The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. However, owing to its high electronegativity, fluorine is also strongly deactivating through the inductive effect. Conversely, the methyl group is an ortho-, para-director and is activating due to hyperconjugation and weak inductive electron donation. youtube.com

This leads to a scenario where one ring is activated (the one bearing the methyl group) and the other is deactivated (the one with the fluorine atom). Consequently, electrophilic attack will preferentially occur on the 4'-methylphenyl ring. Within this ring, substitution will be directed to the positions ortho to the methyl group (positions 3' and 5'), as the para position is already occupied by the other phenyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Conditions | Predicted Major Product(s) | Ring of Substitution |

| HNO₃, H₂SO₄ | 3-Fluoro-4'-methyl-3'-nitro-1,1'-biphenyl | 4'-methylphenyl ring |

| Br₂, FeBr₃ | 3'-Bromo-3-fluoro-4'-methyl-1,1'-biphenyl | 4'-methylphenyl ring |

| SO₃, H₂SO₄ | 3-Fluoro-4'-methyl-[1,1'-biphenyl]-3'-sulfonic acid | 4'-methylphenyl ring |

The mechanism proceeds via the classical EAS pathway: the electrophile is attacked by the π-electron system of the activated ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted biphenyl (B1667301).

Nucleophilic Aromatic Substitution Reactions Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. masterorganicchemistry.com In this compound, the fluorine atom can act as a leaving group in SNAr reactions.

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a Meisenheimer complex. libretexts.org The rate-determining step is usually the initial attack of the nucleophile on the carbon atom bearing the leaving group. The presence of the electronegative fluorine atom makes the C-F bond highly polarized, rendering the carbon atom susceptible to nucleophilic attack. Although the 4'-methylphenyl group is electron-donating, the inherent electrophilicity of the carbon attached to the fluorine can still allow for substitution under appropriate conditions, such as with strong nucleophiles and/or high temperatures.

Fluorine is often a good leaving group in SNAr reactions because its high electronegativity stabilizes the transition state leading to the Meisenheimer complex. masterorganicchemistry.com This is in contrast to SN1 and SN2 reactions where fluoride (B91410) is a poor leaving group. Research on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has demonstrated that the fluorine atom can be readily displaced by various nucleophiles. beilstein-journals.orgnih.gov While this compound lacks the strong activating effect of a nitro group, SNAr reactions at the C-3 position are still plausible.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product |

| NaOCH₃ | 3-Methoxy-4'-methyl-1,1'-biphenyl |

| NaCN | 4'-Methyl-[1,1'-biphenyl]-3-carbonitrile |

| NH₃ | 4'-Methyl-[1,1'-biphenyl]-3-amine |

Regioselective Functionalization Strategies of the Biphenyl Core

Modern synthetic methods offer powerful strategies for the regioselective functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. For this compound, directed C-H functionalization can provide access to a wide range of derivatives.

Strategies often employ a directing group that positions a metal catalyst in proximity to a specific C-H bond. While the fluorine and methyl groups themselves are not strong directing groups in this context, functional groups introduced onto the biphenyl core can serve this purpose. For instance, if a carboxylic acid or amide group were introduced, it could direct ortho-C-H activation.

Alternatively, the inherent electronic properties of the molecule can be exploited. The electron-rich nature of the methyl-substituted ring makes it more susceptible to electrophilic C-H activation pathways. Conversely, the more electron-deficient fluoro-substituted ring could be targeted by nucleophilic C-H functionalization methods. Recent advances have shown that even unactivated C-H bonds can be functionalized using frustrated radical pairs, offering a potential route for the regioselective introduction of new functionalities. nih.gov

Oxidative Transformations and Stability of Fluorinated Biphenyls

The stability of this compound towards oxidation is an important consideration for its potential applications. Studies on the gas-phase oxidation of biphenyl and polychlorinated biphenyls (PCBs) by hydroxyl radicals have shown that the reaction proceeds via the addition of a hydroxyl group to the aromatic rings. dss.go.th For this compound, oxidation is likely to initiate on the more electron-rich methyl-substituted ring. The methyl group itself can also be a site of oxidation, potentially leading to the corresponding benzoic acid derivative.

Isomerization Pathways and Stereochemical Control in Biphenyl Systems (e.g., axial chirality)

Biphenyls substituted at the ortho positions can exhibit a form of stereoisomerism known as atropisomerism, which arises from restricted rotation around the single bond connecting the two phenyl rings. numberanalytics.compharmaguideline.com This restricted rotation creates a chiral axis, leading to non-superimposable enantiomers.

In this compound, the fluorine atom is in a position equivalent to an ortho substituent. The presence of this substituent can create a significant energy barrier to rotation around the C-C single bond. slideshare.net The van der Waals radius of fluorine, while the smallest among the halogens, is larger than that of hydrogen, leading to steric hindrance with the ortho hydrogen on the other ring in the planar transition state of rotation. slideshare.net

The rotational barrier in substituted biphenyls is influenced by both steric and electronic factors. researchgate.netnih.gov While the 3-fluoro group provides the primary steric impediment to rotation, the 4'-methyl group has a minor electronic influence on the biphenyl linkage. Computational studies have shown that even a single ortho substituent can lead to a measurable rotational barrier. researchgate.net The barrier to rotation in 2,2'-disubstituted and 2,2',6,6'-tetrasubstituted biphenyls is well-documented to be high enough to allow for the isolation of stable atropisomers at room temperature. numberanalytics.com

For this compound, the rotational barrier would need to be sufficiently high (typically >20-24 kcal/mol) to allow for the separation of enantiomers at room temperature. nih.gov Dynamic NMR spectroscopy and computational modeling are powerful tools to determine the magnitude of this barrier. nih.govresearchgate.net While the single 3-fluoro substituent might not create a barrier as high as in di-ortho substituted systems, it is plausible that this compound could exist as a pair of rapidly interconverting enantiomers at room temperature, with the potential for chiral resolution at lower temperatures.

Structure Property Relationships in Fluorinated Biphenyls and 3 Fluoro 4 Methyl 1,1 Biphenyl

Impact of Fluorine and Methyl Substituents on Electronic Properties

The electronic character of 3-Fluoro-4'-methyl-1,1'-biphenyl is a direct consequence of the interplay between the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group, mediated through the aromatic π-system.

The electronic influence of substituents on an aromatic ring is typically understood through a combination of inductive and resonance effects.

The methyl group at the 4'-position is an electron-donating group. It exerts a weak positive inductive effect (+I effect) and also donates electron density through hyperconjugation, which is a type of resonance effect. This increases the electron density of the second phenyl ring, making it more nucleophilic and activating it towards electrophilic aromatic substitution.

In this compound, the fluorine atom reduces the electron density on its substituted ring, while the methyl group enhances it on the other. This electronic asymmetry is a key feature of the molecule.

Table 1: Summary of Electronic Effects of Substituents

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Fluorine | 3 | -I (Strongly withdrawing) | +R (Weakly donating) | Deactivating, ortho-para directing |

| Methyl | 4' | +I (Weakly donating) | Hyperconjugation (Donating) | Activating, ortho-para directing |

A molecule possesses a net dipole moment when there is an uneven distribution of charge. ucf.edu In this compound, the differing electronegativities of the substituents and the carbon atoms of the biphenyl (B1667301) rings lead to a permanent molecular dipole moment.

Quantitative Structure-Activity Relationship (QSAR) Studies for Elucidating Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find statistical relationships between the chemical structure of a compound and its biological activity or chemical reactivity. pku.edu.cnnih.gov These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic parameters—to predict the properties of other, untested compounds.

For fluorinated biphenyls, QSAR studies are valuable for predicting properties like toxicity, environmental fate, and metabolic stability. pku.edu.cnnih.gov Descriptors used in such studies often include:

Electronic Descriptors: Dipole moment, charges on atoms (from Natural Bonding Orbital analysis), and energies of frontier molecular orbitals (HOMO and LUMO). These help quantify the molecule's ability to participate in electrostatic interactions and redox reactions. pku.edu.cnnih.gov

Steric Descriptors: Molecular volume, surface area, and shape indices. These relate to how the molecule fits into an active site of an enzyme or a receptor.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

While specific QSAR models for this compound are not widely published, models developed for related polychlorinated biphenyls (PCBs) and other fluorinated aromatics demonstrate that properties can be successfully predicted from structure. nih.govresearchgate.net For instance, the reactivity of this compound in a given reaction could be predicted by developing a QSAR model based on a training set of similar substituted biphenyls with known reaction rates. This approach is crucial for efficiently screening large libraries of compounds and prioritizing candidates for synthesis and testing. nih.gov

Advanced Applications of 3 Fluoro 4 Methyl 1,1 Biphenyl in Materials Science and Chemical Synthesis

Applications in Liquid Crystal Technology

The 3-Fluoro-4'-methyl-1,1'-biphenyl core is integral to the development of sophisticated liquid crystal (LC) materials. The presence and position of the fluorine atom are critical for tuning the physical properties of the final LC compounds. nih.gov

In the design of liquid crystal monomers, the this compound moiety is often incorporated into larger, more complex molecular architectures. A common synthetic strategy involves the Suzuki cross-coupling reaction, a powerful method for forming the carbon-carbon bond between the two phenyl rings. This approach allows for the efficient construction of the core biphenyl (B1667301) structure, which can then be further functionalized to produce the final liquid crystal monomer. figshare.com For instance, more complex four-ring fluorinated liquid crystals have been synthesized using this methodology, where a fluorinated biphenyl intermediate is a key component. figshare.com The synthesis of such monomers is a multi-step process, often starting from simpler halogenated precursors that are coupled to form the central biphenyl unit.

The introduction of a lateral fluorine atom, as seen in this compound derivatives, has a profound effect on the mesophase behavior of liquid crystals. The small size of the fluorine atom allows it to be incorporated without causing significant steric disruption that might otherwise destroy the liquid crystalline phase. nih.gov However, its high polarity influences intermolecular forces, which can alter the stability of various mesophases (e.g., nematic, smectic).

Research on related fluorinated biphenyl compounds shows that lateral fluorination can lead to a decrease in melting points and clearing points (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid). This effect is generally attributed to the increased molecular breadth and the specific dipole interactions introduced by the C-F bond. For example, in studies of four-ring fluorinated liquid crystals containing a similar 3-fluoro-biphenyl core, the resulting compounds were found to exhibit a nematic phase, with their transition temperatures being carefully characterized using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). figshare.com

Table 1: Representative Phase Transition Temperatures of a Four-Ring Liquid Crystal Containing a 3-Fluoro-biphenyl Core This table is illustrative of the type of data obtained for complex molecules containing the specified core.

| Compound Derivative (n=alkyl chain length) | Melting Point (°C) | Clearing Point (N-I Transition, °C) | Mesophase Type |

|---|---|---|---|

| n=3 | Data not specified | 267 | Nematic |

Source: Adapted from research on four-ring fluorinated liquid crystals with a trifluoromethyl group. figshare.com

The dielectric anisotropy (Δε) and optical anisotropy (Δn) are critical parameters for liquid crystal display (LCD) applications. The lateral fluorine atom in the this compound structure plays a pivotal role in modulating these properties.

Dielectric Anisotropy (Δε): The strong electronegativity of fluorine creates a significant dipole moment perpendicular to the long axis of the molecule. This lateral dipole is a key factor in achieving negative dielectric anisotropy (Δε < 0), a property essential for display technologies that use vertical alignment (VA) mode. beilstein-journals.orgicm.edu.pl In contrast, terminal polar groups often lead to positive dielectric anisotropy. Therefore, incorporating the 3-fluoro-biphenyl unit is a deliberate design choice to engineer materials with negative Δε. beilstein-journals.orgicm.edu.pl

Optical Anisotropy (Δn): Optical anisotropy, or birefringence, is the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. While the biphenyl core itself provides a high degree of polarizability leading to a moderately high Δn, the fluorine substitution can subtly influence this property. Studies on fluorinated biphenyls and terphenyls show a concerted effort to create materials with a desirable combination of negative Δε and moderately high Δn. icm.edu.plnih.gov

Table 2: Effect of Lateral Fluorine Substitution on Dielectric Anisotropy This table presents a general principle observed in fluorinated liquid crystals.

| Substitution Position | Typical Effect on Dielectric Anisotropy (Δε) | Primary Application Mode |

|---|---|---|

| Terminal (e.g., Cyano group) | Positive (Δε > 0) | Twisted Nematic (TN) |

| Lateral (e.g., 3-Fluoro) | Negative (Δε < 0) | Vertical Alignment (VA) |

Organic Electronic Materials

The electronic properties of the this compound core make it a candidate for integration into organic semiconductors used in various electronic devices. Fluorination is a common strategy to tune the energy levels (HOMO/LUMO) of organic materials, which is critical for charge injection and transport. acs.org

In OLEDs, materials based on biphenyl and its derivatives are frequently used as host materials in the emissive layer or in charge-transporting layers. The introduction of fluorine into the biphenyl core, as with this compound, can enhance the thermal stability and influence the electronic properties of the resulting material. mdpi.com Fluorination tends to lower the HOMO and LUMO energy levels, which can improve electron injection and transport and enhance the stability of the material against oxidation. While specific OLED materials directly using the this compound unit are not detailed in the provided search results, the use of fluorinated biphenyl structures is a well-established principle in the design of efficient and stable blue emitters and host materials. mdpi.com

For organic semiconductors and organic solar cells (OSCs), the this compound structure can serve as a building block for either donor or acceptor materials. Fluorination of conjugated molecules is a proven method for lowering LUMO levels, which is particularly beneficial for creating stable n-type (electron-transporting) semiconductors. acs.org In the context of OSCs, modifying donor or acceptor molecules with fluorinated groups can impact the material's energy levels, influencing the open-circuit voltage (Voc) of the device. Materials containing fluorinated chalcones, for example, have been explored as sensitizers in dye-sensitized solar cells, where the electronegative fluorine atom enhances charge transfer processes. mdpi.com While direct application of this compound in a leading OSC material is not specified, its structural motifs are relevant to the broader strategy of using fluorination to optimize photovoltaic performance. rsc.org

Building Blocks for Complex Organic Molecules

The this compound scaffold is a foundational element for constructing larger, more complex molecular architectures. Its inherent properties, derived from the fluorine atom and the methyl group on separate phenyl rings, influence the electronic characteristics, solubility, and spatial arrangement of the resulting molecules. This makes it a precursor of choice for a range of specialized organic compounds.

In the realm of organic synthesis, particularly for pharmaceuticals, the fluorinated biphenyl structure is a key component in creating advanced chemical intermediates. The core structure can be further functionalized to produce derivatives like boronic acids, which are pivotal in cross-coupling reactions for building even more elaborate molecules. For instance, a derivative, 3-Fluoro-4'-methyl[1,1']biphenyl-4-yl-boronic acid, serves as a specialized intermediate. hsppharma.com Such intermediates are crucial in multi-step synthetic pathways where precise assembly of molecular fragments is required.

The synthesis process often involves coupling reactions where the biphenyl unit acts as a stable, rigid core. Amides, for example, can be synthesized from related fluorinated biphenyl structures, such as (±)-flurbiprofen, through reactions with amines. mdpi.com This demonstrates how the biphenyl framework can be integrated into larger functional molecules, serving as a critical stepping stone in the synthesis of complex chemical entities without detailing specific drug activities.

Table 1: Examples of Chemical Intermediates Derived from Fluorinated Biphenyl Structures

| Intermediate Class | Parent Structure Example | Synthetic Utility |

|---|---|---|

| Boronic Acids | 3-Fluoro-4'-methyl[1,1']biphenyl-4-yl-boronic acid | Suzuki coupling reactions for carbon-carbon bond formation |

| Amides | 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | Formation of stable amide bonds for linking molecular fragments |

Precursors for Polymeric Materials of Intrinsic Microporosity (OMIMs)

Fluorine-functionalized biphenyl derivatives are utilized as core components in the synthesis of Organic Molecules of Intrinsic Microporosity (OMIMs). nih.gov OMIMs are large, discrete molecules that create porous solids simply due to their inefficient packing in the solid state. nih.gov The rigid and contorted shape of molecules derived from fluorinated biphenyls prevents them from arranging in a dense, space-filling manner, thus generating intrinsic microporosity.

The synthesis strategy involves reacting fluorinated biphenyl cores with larger, catechol-functionalized terminal groups. nih.gov The resulting adducts are designed to have well-defined concavities. nih.gov The presence of fluorine atoms enhances the rigidity of the biphenyl core, which is a critical factor for creating stable, porous materials. These materials are part of a broader class known as Polymers of Intrinsic Microporosity (PIMs), which are known for their high free volume and large surface areas due to their inefficient chain packing. canada.caatlantis-press.com

| Resulting OMIM | - | Intrinsic microporosity and high surface area. |

Ligands for Metal-Organic Frameworks (MOFs)

Derivatives of fluorinated biphenyls serve as organic linkers or ligands in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional porous structures. mdpi.com The properties of a MOF are highly dependent on the choice of the metal center and the organic ligand. ossila.com

Fluorine-functionalized ligands, such as those derived from biphenyl dicarboxylic acids, are introduced into MOFs to modify their properties. nih.govrsc.org The high electronegativity of fluorine can create specific adsorption sites within the pores, enhancing the framework's selectivity for certain gases. researchgate.net For example, the use of a 3,3′,5,5′ tetrakis(fluoro)biphenyl‐4,4′‐dicarboxylic acid ligand in a nickel-based MOF resulted in excellent Xenon (Xe) capacity and moderate Xe/Krypton (Kr) adsorption selectivity. nih.gov The fluorine groups were found to be crucial for the efficient Xe capture. nih.gov This demonstrates that functionalizing a core structure like this compound into a dicarboxylic acid would make it a suitable candidate for creating tailored MOFs for specific applications like gas separation.

Environmental and Industrial Relevance of Fluorinated Biphenyls

Fluorinated biphenyls, including structures analogous to this compound, have significant relevance in industrial applications and, consequently, in environmental science. Their widespread use in consumer electronics has led to their emergence as environmental contaminants.

This class of compounds is a crucial component of liquid crystal mixtures used in Liquid Crystal Displays (LCDs). researchgate.netnih.gov Fluorinated liquid crystal monomers (LCMs) are valued for their chemical stability, low viscosity, and ability to fine-tune the electro-optical properties of the display. researchgate.netmdpi.com

However, the end-of-life stage of these electronic devices presents a significant environmental challenge. Electronic waste, or e-waste, is a rapidly growing global issue. pfascentral.org Improper disposal and informal recycling of e-waste, particularly LCD panels, lead to the release of their chemical constituents into the environment. nih.govmdpi.com Studies have identified various fluorinated biphenyl analogues (FBAs) as major components of the liquid crystal monomers found in waste LCD panels from televisions and computers. nih.govacs.org These compounds are persistent and can accumulate in different environmental compartments. researchgate.netnih.gov The global release of LCMs from waste LCD panels into the environment is estimated to be in the range of kilograms to tons per year, a figure expected to rise. nih.govacs.org The presence of these synthetic chemicals in e-waste highlights the environmental footprint of fluorinated biphenyls, extending far beyond their initial industrial application. mdpi.com

Table 3: Summary of Industrial and Environmental Aspects

| Aspect | Details |

|---|---|

| Industrial Application | Key component in liquid crystal mixtures for LCDs due to chemical stability and desirable electro-optical properties. researchgate.netmdpi.com |

| Source of Release | Improper disposal and dismantling of e-waste, specifically waste LCD panels from televisions, computers, and other electronics. nih.govacs.org |

| Environmental Concern | Fluorinated biphenyls are persistent organic pollutants that can be released into soil, water, and air from e-waste dumpsites. researchgate.netnih.govmdpi.com |

| Global Impact | The increasing volume of e-waste contributes to the growing environmental burden of these synthetic chemical compounds. pfascentral.orgnih.govacs.org |

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Pathways

The predominant method for synthesizing biphenyl (B1667301) structures, including 3-Fluoro-4'-methyl-1,1'-biphenyl, is the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov While effective, traditional approaches often involve challenges related to catalyst recycling, solvent waste, and energy consumption. Future research will prioritize the development of more ecologically sound and economically viable synthetic routes.

Green fluorination techniques aim to reduce the environmental impact by using less hazardous reagents, minimizing waste, and employing milder reaction conditions. numberanalytics.combioengineer.org Key areas of focus include:

Benign Solvents: Shifting from traditional organic solvents to aqueous systems or solvent-free reaction conditions. mdpi.com Microwave-assisted synthesis in water/ethanol mixtures has already shown promise for Suzuki reactions, accelerating reaction times and simplifying purification. acs.org

Catalyst Innovation: Developing heterogeneous or recyclable catalysts to replace homogeneous palladium complexes. This not only reduces costs but also minimizes contamination of the final product with heavy metals. acs.org

Energy Efficiency: Utilizing alternative energy sources like microwave or ultrasonic irradiation to conduct reactions at lower temperatures and with shorter durations, contributing to a more sustainable process. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby reducing chemical waste. numberanalytics.com

Click to view a comparison of traditional and green synthetic approaches for fluorinated biphenyls.

| Aspect | Traditional Synthesis (e.g., Suzuki Coupling) | Green/Sustainable Approach | Research Goal |

|---|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs) like toluene (B28343) or THF. | Water, ethanol, or solvent-free conditions. mdpi.com | Reduce environmental pollution and health hazards. |

| Catalyst | Homogeneous palladium catalysts, difficult to recover. | Heterogeneous catalysts (e.g., on chitosan (B1678972) support) or recyclable systems. acs.org | Lower costs, prevent product contamination, and enable reuse. |

| Energy Source | Conventional heating requiring prolonged reaction times. | Microwave irradiation or sonication. mdpi.comacs.org | Increase energy efficiency and reduce reaction times. |

| Reagents | May use hazardous fluorinating agents in precursor synthesis. | Use of safer, more stable fluoride (B91410) sources like Bu4NF(HFIP)3. bioengineer.org | Improve operational safety and reduce toxic waste. |

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Optimizing the synthesis of this compound requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are crucial for achieving this. Such methods move beyond traditional offline analysis (like TLC or LC-MS after quenching the reaction), providing dynamic information that can lead to higher yields and purity. shoko-sc.co.jp

Key techniques for future development and application include:

In-situ Raman Spectroscopy: This non-invasive technique can monitor the progress of reactions, such as the Suzuki coupling, even under microwave heating. acs.orgnih.gov It allows for the real-time tracking of reactant consumption and product formation, helping to determine the precise point of reaction completion and providing insights into competing side reactions like deboronation. acs.org

Ambient Desorption/Ionization Mass Spectrometry (ADI-MS): Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS enable the rapid analysis of reaction aliquots with minimal sample preparation. waters.com This provides immediate mass information on reactants, intermediates, and products, facilitating rapid reaction screening and optimization. shoko-sc.co.jpselectscience.net

19F NMR Spectroscopy: Given the presence of a fluorine atom, 19F NMR is a uniquely powerful tool. The development of fluorinated resins or linkers could facilitate the use of gel-phase 19F NMR to monitor solid-phase syntheses of derivatives, providing clean and direct information about the reaction progress at the fluorinated site. researchgate.net

Explore advanced spectroscopic techniques for reaction monitoring.

| Technique | Principle | Application to this compound Synthesis | Key Advantage |

|---|---|---|---|

| In-situ Raman Spectroscopy | Measures vibrational modes of molecules, which change as reactants convert to products. | Monitors disappearance of starting materials and appearance of the biphenyl product in real-time during Suzuki coupling. acs.orgnih.gov | Non-invasive, can be used with microwave reactors, provides kinetic data. |

| Mass Spectrometry (ASAP-MS, ESI-MS) | Ionizes molecules directly from the reaction mixture to determine their mass-to-charge ratio. | Rapidly identifies product formation and potential intermediates or byproducts without chromatography. selectscience.netresearchgate.net | High sensitivity and speed; provides direct molecular weight information. |

| Time-Resolved IR (TRIR) Spectroscopy | Probes vibrational modes on ultrafast timescales. | Studies the dynamics and mechanisms of bond formation. numberanalytics.com | Provides detailed mechanistic insights into the reaction pathway. |

| 19F NMR Spectroscopy | Detects the fluorine nucleus, which is highly sensitive to its chemical environment. | Directly monitors changes at the fluorine-substituted ring during the reaction. researchgate.net | High sensitivity and specificity for fluorinated compounds. |

Integration of Machine Learning and AI in Predictive Material Design

The traditional process of discovering new materials by synthesizing and testing countless derivatives is time-consuming and resource-intensive. nih.gov Machine learning (ML) and artificial intelligence (AI) are set to revolutionize this paradigm by enabling the in silico design and screening of materials. epfl.chaip.org For a scaffold like this compound, AI can accelerate the discovery of new derivatives with specific, desirable properties.

Data Collection: Assembling large datasets of known biphenyl compounds and their experimentally determined or computationally calculated properties (e.g., electronic structure, stability, optical properties). oaepublish.com

Feature Engineering: Translating molecular structures into numerical descriptors that an ML model can understand. acs.org

Model Training: Using algorithms such as deep neural networks (DNNs) or gradient boosting models to learn the complex relationships between a molecule's structure and its properties. oaepublish.commdpi.com

Predictive Screening: Applying the trained model to a vast virtual library of hypothetical derivatives of this compound to predict their properties and identify the most promising candidates for synthesis. bpasjournals.com

Inverse Design: Employing generative models, such as OptoGPT, that work backward from a desired property (e.g., a specific absorption spectrum) to design the molecular structure that would exhibit it. techbriefs.com

This data-driven approach allows researchers to focus their synthetic efforts on a smaller number of high-potential candidates, drastically reducing the innovation cycle for new optoelectronic and functional materials. oaepublish.combpasjournals.com

Exploration of Novel Derivatives with Precisely Tuned Optoelectronic and Chemical Properties

The core structure of this compound offers a versatile platform for creating a wide array of novel derivatives. The strategic introduction of different functional groups can precisely tune the molecule's electronic, optical, and chemical characteristics. The fluorine atom itself significantly influences properties like stability and electronic distribution. nih.gov

Future research will focus on synthesizing and characterizing derivatives for specific applications:

Optoelectronic Materials: Introducing electron-donating or electron-withdrawing groups to the biphenyl system can modify the energy levels of the frontier molecular orbitals (HOMO/LUMO), thereby tuning the absorption and emission wavelengths. nih.govresearchgate.net This is critical for developing new materials for Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics. Fluorination is known to alter the bandgap and can enhance the performance of such devices. aps.orgchemrxiv.org

Functional Polymers: Derivatives containing polymerizable groups can be incorporated into polyimides or other polymers to create materials with high thermal stability and specific optical properties, such as controlled refractive indices for use in optical waveguides. researchgate.net

Chemical Sensors: Attaching moieties capable of interacting with specific analytes, such as boronate esters for fluoride ion detection, could lead to the development of new chromogenic or fluorogenic sensors. mdpi.commdpi.com

See a table of potential derivatives and their target properties.

| Derivative Class of this compound | Example Functional Group | Potential Tuned Property | Target Application |

|---|---|---|---|

| Amines | -NH2 | Enhanced fluorescence, altered electronic properties. mdpi.comgoogle.com | OLED materials, fluorescent probes. |

| Thiols/Sulfones | -SH, -SO2Cl | Coordination with metal surfaces, modified redox potential. bldpharm.combldpharm.com | Self-assembled monolayers, molecular electronics. |

| Carboxylic Acids/Esters | -COOH | Liquid crystal properties, anchor groups for dyes. nih.gov | Liquid crystal displays, dye-sensitized solar cells. |

| Nitro Compounds | -NO2 | Strong electron-withdrawing character, potential for non-linear optics. acs.orgnih.gov | Non-linear optical materials, energetic materials precursors. |

| Boronate Esters | -B(OR)2 | Lewis acidity for anion sensing, precursor for further cross-coupling. mdpi.com | Chemical sensors, complex molecule synthesis. |

Q & A

Basic: What are the standard synthetic routes for preparing 3-Fluoro-4'-methyl-1,1'-biphenyl?

Answer:

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling between a fluorinated aryl boronic acid and a methyl-substituted aryl halide. For example, 3-fluoro-4-bromophenylboronic acid can react with 4-methylphenylboronic acid under Pd catalysis . Another approach involves Friedel-Crafts alkylation of fluorinated aromatic precursors, though regioselectivity must be carefully controlled using Lewis acids like AlCl₃ . Purification typically employs silica gel chromatography, with pentane/EtOAC solvent systems for optimal separation .

Advanced: How can regioselectivity challenges in C–H functionalization of this compound be addressed?

Answer:

Regioselective functionalization is complicated by competing electronic (fluoro substituent’s −I effect) and steric factors. Pd-catalyzed directed C–H activation is effective: installing directing groups (e.g., imidazoles or boronic esters) enables selective modification at meta or para positions relative to fluorine . Computational tools (DFT calculations) predict reactive sites by analyzing charge distribution and transition states . Experimental validation via ¹H/¹³C NMR (e.g., monitoring coupling constants and NOE effects) ensures accuracy .

Basic: What spectroscopic and crystallographic methods are critical for characterizing derivatives of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Fluorine’s deshielding effect splits signals; e.g., aromatic protons near F show distinct coupling (J = 8–12 Hz) .

- X-ray crystallography : Resolve ambiguities in substituent positions. Use SHELX software for structure refinement, particularly for fluorinated analogs where electron density maps clarify bond lengths and angles .

- Elemental analysis : Validate purity (e.g., %C, %H within 0.3% of theoretical values) .

Advanced: How can conflicting data in structural assignments of fluorinated biphenyl derivatives be resolved?

Answer:

Contradictions often arise from polymorphic crystal forms or dynamic effects in solution. Strategies include:

- Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation in biphenyl systems) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas independently of crystallography .

- Comparative crystallography : Use SHELXL to refine structures against multiple datasets, ensuring statistical reliability (R-factor < 0.05) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (fluoroaromatics may release volatile byproducts) .

- Spill management : Absorb with inert material (vermiculite) and dispose as halogenated waste .

Advanced: How can computational modeling optimize the design of this compound-based pharmaceuticals?

Answer:

- Docking studies : Screen derivatives against target proteins (e.g., enzymes or receptors) using software like AutoDock. Fluorine’s electronegativity enhances binding via polar interactions .

- QSAR models : Correlate substituent patterns (e.g., methyl vs. trifluoromethyl) with bioactivity. Validate with in vitro assays .

- MD simulations : Predict metabolic stability by simulating hydrolysis or oxidation pathways .

Basic: What are the key applications of this compound in materials science?

Answer:

- Liquid crystals : Fluorine improves thermal stability and dielectric anisotropy in display technologies .

- Polymer additives : Enhances UV resistance in fluoropolymers .

- Organic semiconductors : Acts as a π-conjugated backbone in OLEDs, with methyl groups tuning solubility .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric effects : The methyl group at the 4'-position hinders Pd catalyst access to ortho positions, favoring para coupling .

- Electronic effects : Fluorine’s −I effect activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Use Pd(OAc)₂ with bulky ligands (XPhos) to mitigate steric hindrance .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate intermediates .

Basic: What purification techniques are effective for isolating this compound derivatives?

Answer:

- Flash chromatography : Use silica gel with gradient elution (hexane:EtOAC 9:1 to 7:3) .

- Recrystallization : Dissolve in hot ethanol, cool slowly to obtain single crystals for XRD .

- HPLC : Reverse-phase C18 columns separate polar byproducts (e.g., boronic acid residues) .

Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) elucidate reaction mechanisms involving this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.